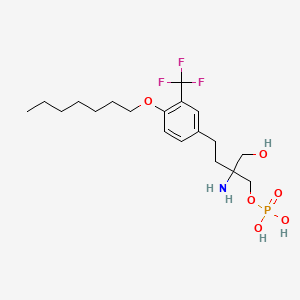

Amiselimod phosphate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

942398-85-8 |

|---|---|

Fórmula molecular |

C19H31F3NO6P |

Peso molecular |

457.4 g/mol |

Nombre IUPAC |

[2-amino-4-[4-heptoxy-3-(trifluoromethyl)phenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate |

InChI |

InChI=1S/C19H31F3NO6P/c1-2-3-4-5-6-11-28-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-29-30(25,26)27/h7-8,12,24H,2-6,9-11,13-14,23H2,1H3,(H2,25,26,27) |

Clave InChI |

OFRUGVQKZMGHHH-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(COP(=O)(O)O)N)C(F)(F)F |

Origen del producto |

United States |

Molecular Pharmacology and Mechanism of Action of Amiselimod Phosphate

Biotransformation and Metabolic Activation to Amiselimod (B1664909) Phosphate (B84403)

The conversion of amiselimod to its active phosphorylated form is a critical step in its pharmacological action. This process is mediated by endogenous cellular enzymes.

Amiselimod is converted to its active metabolite, amiselimod phosphate (amiselimod-P), through the action of sphingosine (B13886) kinases (SPKs) axonmedchem.comnih.govmedchemexpress.comresearchgate.netnih.govmdpi.comresearchgate.netncats.io. Specifically, it has been noted that amiselimod is converted by sphingosine kinase 2 researchgate.net or generally by sphingosine kinases axonmedchem.comnih.govmedchemexpress.comresearchgate.netnih.govmdpi.comresearchgate.netncats.io. This enzymatic phosphorylation is essential for amiselimod-P to bind to and activate its target S1P receptors.

The kinetics of this compound formation have been studied in various in vitro systems. In experiments involving HEK293 cells or primary human cardiac myocytes (HCMs), amiselimod was observed to be converted into amiselimod-P at a slower rate compared to the conversion of fingolimod (B1672674) to its active metabolite, fingolimod-P medchemexpress.commedchemexpress.com. This comparative kinetic profile is thought to contribute to amiselimod's potentially reduced cardiac effects nih.govresearchgate.netnih.gov. The estimated half-life of amiselimod and amiselimod-P in humans is approximately 380-420 hours, indicating a prolonged duration of action researchgate.net.

Receptor Selectivity and Agonism of this compound

This compound exhibits a distinct selectivity profile across the five known S1P receptor subtypes (S1P1 to S1P5), with a primary focus on S1P receptor 1 (S1P1).

This compound demonstrates potent selectivity and significant agonist activity at the S1P1 receptor axonmedchem.comnih.govmedchemexpress.comresearchgate.netnih.govmdpi.comresearchgate.netncats.ionih.govfrontiersin.orgnih.gov. Studies have reported an EC50 value of 75 pM for amiselimod-P at the S1P1 receptor medchemexpress.commedchemexpress.com. Furthermore, comparative analyses indicate that amiselimod-P is more potent at S1P1 than at S1P4 and S1P5 receptors medchemexpress.com. In direct comparisons with other S1P1 receptor modulators, amiselimod-P (MT-1303-P) was identified as the most potent S1P1 receptor agonist, exhibiting an EC50 value of 0.013 nM, which is considerably lower than that of siponimod (B560413), ozanimod, and etrasimod (B607385) nih.govplos.org.

Beyond its high affinity for S1P1, this compound displays a differential activity profile across other S1P receptor subtypes. It shows high selectivity for the S1P5 receptor axonmedchem.comnih.govresearchgate.netnih.govmdpi.com. For the S1P4 receptor, amiselimod-P exhibits minimal agonist activity axonmedchem.comnih.govresearchgate.netnih.govmdpi.com. Importantly, it has been consistently reported that amiselimod-P does not display distinct agonist activity at the S1P2 and S1P3 receptors axonmedchem.comnih.govmedchemexpress.comresearchgate.netnih.govmdpi.com. This specific receptor binding profile, particularly its lack of significant activity at S1P3, is associated with a reduced risk of bradycardia compared to less selective S1P receptor modulators nih.govnih.gov.

S1P receptor modulators, including amiselimod, are known to induce functional antagonism mediated by receptor internalization nih.govplos.orgaimspress.com. Agonism at the S1P1 receptor leads to its rapid down-modulation from the cell surface through internalization frontiersin.org. This process renders lymphocytes less responsive to the S1P gradient, leading to their retention within lymphoid tissues and a reduction in circulating immune cells frontiersin.org. Studies have shown that amiselimod (MT-1303) administration induces S1P1 receptor internalization in lymphocytes plos.org. Following amiselimod treatment, a significant decrease in S1P1 receptor expression on CD4+ T cells from mesenteric lymph nodes was observed, indicating that amiselimod-P acts as a functional antagonist of the S1P1 receptor nih.govplos.org. This mechanism is similar to that observed with fingolimod-P, which acts as a functional antagonist by inducing S1P1 receptor internalization and degradation aimspress.com.

Data Tables

Table 1: Receptor Selectivity and Potency of this compound (Amiselimod-P)

| Receptor Subtype | Agonist Activity | EC50 Value (nM) | Notes |

| S1P1 | Potent Agonist | 0.075 (75 pM) | Most potent S1P1 agonist compared to siponimod, ozanimod, and etrasimod medchemexpress.commedchemexpress.comnih.govplos.org. |

| S1P2 | No distinct | N/A | No distinct agonist activity axonmedchem.comnih.govmedchemexpress.comresearchgate.netnih.govmdpi.com. |

| S1P3 | No distinct | N/A | No distinct agonist activity axonmedchem.comnih.govmedchemexpress.comresearchgate.netnih.govmdpi.com. |

| S1P4 | Minimal | N/A | Minimal agonist activity axonmedchem.comnih.govresearchgate.netnih.govmdpi.com. Less potent than S1P1 medchemexpress.com. |

| S1P5 | High Selectivity | N/A | High selectivity for S1P5 receptors axonmedchem.comnih.govresearchgate.netnih.govmdpi.com. Less potent than S1P1 medchemexpress.com. |

Compound Name Table

| Common Name | Synonyms/Identifiers |

| This compound | Amiselimod-P, MT-1303-P |

| Amiselimod | MT-1303 |

| Fingolimod | FTY720 |

| Fingolimod Phosphate | FTY720-P |

| Sphingosine Kinases | SPKs |

| Sphingosine-1-Phosphate | S1P |

| Sphingosine-1-Phosphate Receptor | S1PR |

| Sphingosine-1-Phosphate Receptor Subtype 1 | S1P1, S1PR1 |

| Sphingosine-1-Phosphate Receptor Subtype 2 | S1P2, S1PR2 |

| Sphingosine-1-Phosphate Receptor Subtype 3 | S1P3, S1PR3 |

| Sphingosine-1-Phosphate Receptor Subtype 4 | S1P4, S1PR4 |

| Sphingosine-1-Phosphate Receptor Subtype 5 | S1P5, S1PR5 |

| Human Cardiac Myocytes | HCMs |

| HEK293 cells |

Downstream Molecular and Cellular Effects

This compound, upon binding to its target receptors, initiates a cascade of downstream cellular events. These effects are critical for its immunomodulatory and therapeutic actions, as well as for understanding its potential physiological impacts.

Impact on G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation

A significant aspect of this compound's pharmacological profile is its interaction with G-protein-coupled inwardly rectifying potassium (GIRK) channels. GIRK channels are ion channels that play a crucial role in regulating cellular excitability, particularly in cardiac myocytes, where their activation leads to hyperpolarization and a reduction in heart rate wikipedia.orgfrontiersin.org.

This compound has demonstrated a significantly attenuated capacity to activate GIRK channels when compared to fingolimod phosphate, the active metabolite of fingolimod. Studies indicate that this compound exhibits approximately five-fold weaker GIRK channel activation than fingolimod phosphate researchgate.netnih.govnih.govaxonmedchem.com. This reduced GIRK channel activation is attributed to this compound's specific selectivity profile across S1P receptor subtypes, showing potent affinity for S1P1 and S1P5, while displaying minimal agonist activity at S1P2, S1P3, and S1P4 receptors researchgate.netnih.govnih.govaxonmedchem.com. This characteristic is considered a key factor in amiselimod's favorable cardiac safety profile, particularly its reduced risk of causing bradycardia, a common side effect associated with other S1P receptor modulators researchgate.netnih.govnih.govnih.govtjn.org.tr.

The activation of GIRK channels by S1P receptor agonists typically involves the release of G-protein βγ subunits, which then directly interact with the GIRK channel complex wikipedia.orgfrontiersin.org. The precise molecular mechanisms underlying the differential GIRK activation between this compound and fingolimod phosphate are still under investigation, but the distinct selectivity profiles of these compounds are central to these differences nih.gov.

Table 1: Comparison of GIRK Channel Activation Potency

| Compound | EC50 for GIRK Channel Activation (nmol·L⁻¹) | Relative Potency vs. Fingolimod-P |

| S1P | 1.9 | - |

| Fingolimod-P | 8.5 | 1x |

| Amiselimod-P | 41.6 | ~5-fold weaker |

Data compiled from multiple sources researchgate.netnih.govnih.govaxonmedchem.com. EC50 values are representative of in vitro assays using human atrial myocytes.

Modulation of Intracellular Signaling Pathways (e.g., AKT activation, STAT3)

Sphingosine-1-phosphate (S1P) signaling, mediated by its receptors, influences a variety of intracellular pathways critical for cell survival, proliferation, migration, and immune responses mdpi.com. As a selective S1P1 receptor modulator, this compound's actions are intrinsically linked to the signaling cascades downstream of S1P1 activation.

Activation of the S1P1 receptor has been shown to engage signaling pathways such as the PI3K/Akt pathway and the JAK/STAT3 pathway mdpi.comnih.govmdpi.com. Specifically, S1P signaling via S1P1 can promote the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in cellular processes including inflammation, immune cell differentiation, and cell survival mdpi.comnih.govmdpi.comwjgnet.com. For instance, S1P signaling through S1P1 has been implicated in enhancing T-helper 17 (Th17) cell polarization by increasing STAT3 and Interleukin-6 (IL-6) formation mdpi.com. Furthermore, S1P1 activation can trigger the PI3K/Akt pathway, which plays a fundamental role in cell growth, survival, and metabolism mdpi.commdpi.com.

Immunological and Cellular Effects of Amiselimod Phosphate

Regulation of Lymphocyte Trafficking

Amiselimod (B1664909) phosphate's primary mechanism involves the modulation of lymphocyte movement, particularly their egress from secondary lymphoid organs. This action is critical in managing immune responses in autoimmune conditions.

Inhibition of Lymphocyte Egress from Secondary Lymphoid Organs

Amiselimod, through its active metabolite amiselimod phosphate (B84403), functions as a selective S1P1 receptor antagonist plos.orgnih.govplos.orgpatsnap.combauschhealth.comnih.gov. The S1P1 receptor plays a crucial role in the retention and egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen nih.gov. By inducing S1P1 receptor internalization on lymphocytes, amiselimod phosphate reduces the responsiveness of these cells to sphingosine (B13886) 1-phosphate (S1P) gradients plos.orgnih.govplos.org. This process effectively inhibits the outward migration of lymphocytes from these lymphoid tissues into the peripheral circulation plos.orgnih.govplos.orgpatsnap.comnih.govwjgnet.com. Consequently, lymphocytes, including potentially autoreactive T cells, are sequestered within the lymph nodes patsnap.combauschhealth.com. Studies in S1P1 receptor-deficient mice have demonstrated that the absence of functional S1P1 receptors leads to decreased trafficking of mature T cells from the thymus to the periphery and a significant reduction in circulating B cells, underscoring the critical role of the S1P/S1P1 axis in lymphocyte egress nih.gov. This compound has shown potent selectivity for the S1P1 receptor, distinguishing it from other S1P receptor modulators nih.govresearchgate.net. In experimental models, amiselimod administration has been shown to abolish S1P1 receptor expression on CD4+ T cells within mesenteric lymph nodes, correlating with a notable decrease in CD4+ T cell counts in the peripheral blood nih.gov.

Mechanisms of Peripheral Lymphopenia Induction

The inhibition of lymphocyte egress from secondary lymphoid organs directly leads to a reduction in the number of lymphocytes circulating in the peripheral blood, a phenomenon known as peripheral lymphopenia plos.orgnih.govpatsnap.comwjgnet.com. This reduction is a key pharmacodynamic effect of S1P1 receptor modulators. In healthy human subjects, peripheral blood lymphocyte counts have been observed to decrease gradually over a 21-day dosing period with amiselimod nih.gov. Specifically, trough lymphocyte counts showed reductions of 66% and 60% at doses of 0.5 mg and 0.75 mg, respectively, by Day 21 nih.gov. Clinical studies in patients with systemic lupus erythematosus (SLE) also reported a decrease in peripheral blood lymphocyte counts in all treated subjects following amiselimod administration nih.gov. In preclinical models, amiselimod treatment led to a marked reduction in circulating T and B cells researchgate.net. Furthermore, amiselimod hydrochloride has been shown to reduce the infiltration of T cells into the kidneys medchemexpress.com and to inhibit the infiltration of colitogenic Th1 and Th17 cells into the colon medchemexpress.com. Studies in mice with induced colitis demonstrated that amiselimod administration significantly reduced the number of infiltrating lymphocytes and CD4+ T cells in the colon's lamina propria plos.orgnih.govnih.govmedchemexpress.com, and also decreased B cell counts medchemexpress.com.

Table 1: Reduction in Lymphocyte Counts in Peripheral Blood

| Study/Model | Cell Type | Observed Effect | Citation(s) |

| Healthy Human Subjects (21-day dosing) | Lymphocytes (Total) | Gradual reduction over time; ~60-66% reduction at higher doses by Day 21 | nih.gov |

| Patients with SLE (24-week treatment) | Lymphocytes (Total) | Decrease in all patients | nih.gov |

| MRL/lpr mice (SLE model) | T cells | Marked reduction in peripheral blood | researchgate.net |

| MRL/lpr mice (SLE model) | B cells | Marked reduction in peripheral blood; lower counts compared to controls | researchgate.netmedchemexpress.com |

| Colitis mice (CD4+CD45RBhigh T cell transfer) | Lymphocytes | Significant reduction in lamina propria of the colon | plos.orgnih.govnih.govmedchemexpress.com |

| Colitis mice (CD4+CD45RBhigh T cell transfer) | CD4+ T cells | Significant reduction in lamina propria of the colon; < half of control group | plos.orgnih.govnih.govmedchemexpress.com |

Differential Effects on Immune Cell Subpopulations

This compound's immunomodulatory capacity extends to specific subsets of immune cells, influencing the balance of effector and regulatory cells.

T-Lymphocyte Subsets (e.g., CD4+, Th1, Th17)

Amiselimod has demonstrated a significant impact on T-lymphocyte populations, particularly CD4+ T cells and their effector subsets, Th1 and Th17. In models of chronic colitis, amiselimod administration markedly reduced the infiltration of CD4+ T cells into the colon's lamina propria plos.orgnih.govnih.govmedchemexpress.com. Specifically, CD4+ T cell counts in this tissue were observed to be less than half of those in control groups plos.org. Furthermore, amiselimod treatment significantly decreased the numbers of infiltrating Th1 (IFN-γ-producing) and Th17 (IL-17-producing) cells in the colon plos.orgnih.govnih.govmedchemexpress.com. These findings suggest that amiselimod's efficacy in mitigating colitis is, in part, mediated by limiting the presence of these pro-inflammatory T cell subsets at the site of inflammation plos.org. In models of lupus nephritis, amiselimod treatment in MRL/lpr mice led to a reduction in infiltrating T cells, including CD4+ T cells, CD8+ T cells, and CD4-CD8- double-negative (DN) T cells, within the kidneys researchgate.netmedchemexpress.com. Amiselimod also inhibited the infiltration of autoreactive T cells into inflammatory sites, including the kidneys nih.govmedchemexpress.com.

Table 2: Effects of Amiselimod on T-Lymphocyte Subsets in Disease Models

| Disease Model / Study Context | T-Lymphocyte Subset | Observed Effect | Citation(s) |

| Chronic Colitis (CD4+CD45RBhigh T cell transfer) | CD4+ T cells | Significantly reduced infiltration into colon lamina propria; < half of control group | plos.orgnih.govnih.govmedchemexpress.com |

| Chronic Colitis (CD4+CD45RBhigh T cell transfer) | Th1 cells | Significantly reduced infiltration into colon lamina propria | plos.orgnih.govnih.govmedchemexpress.com |

| Chronic Colitis (CD4+CD45RBhigh T cell transfer) | Th17 cells | Significantly reduced infiltration into colon lamina propria | plos.orgnih.govnih.govmedchemexpress.com |

| Lupus Nephritis (MRL/lpr mice) | T cells (infiltrating) | Reduced infiltration into kidneys | researchgate.netmedchemexpress.com |

| Lupus Nephritis (MRL/lpr mice) | CD4+ T cells | Reduced infiltration into kidneys | researchgate.netmedchemexpress.com |

| Lupus Nephritis (MRL/lpr mice) | CD8+ T cells | Reduced infiltration into kidneys | researchgate.netmedchemexpress.com |

| Lupus Nephritis (MRL/lpr mice) | DN T cells | Reduced infiltration into kidneys | researchgate.netmedchemexpress.com |

| Autoimmune Disease Models (General) | Autoreactive T cells | Inhibited infiltration into sites of inflammation | nih.gov |

B-Lymphocyte Dynamics

The role of amiselimod in modulating B-lymphocyte dynamics is also evident, though perhaps less extensively detailed than its effects on T cells in the provided literature. Studies have shown that S1P1 receptor modulation can lead to reduced numbers of B cells in peripheral blood and lymph nih.gov. In preclinical models of lupus nephritis (MRL/lpr mice), amiselimod treatment resulted in lower B cell counts compared to control groups, although the difference was not always statistically significant researchgate.netmedchemexpress.com. In a murine non-alcoholic steatohepatitis (NASH) model, amiselimod treatment did not alter the frequencies of intrahepatic leukocytes, including B cells, in contrast to other S1P modulators researchgate.net. Beyond direct effects on B cell numbers, amiselimod may indirectly influence B cell function. By reducing the infiltration of autoreactive T cells into inflammatory sites, amiselimod could potentially affect the activation of autoreactive B cells and their differentiation into plasma cells, processes that often depend on T cell help nih.gov.

Preclinical Pharmacological Efficacy in Disease Models

Inflammatory Bowel Disease Models

The therapeutic potential of amiselimod (B1664909) for Inflammatory Bowel Disease (IBD) has been assessed in murine models of chronic colitis. plos.org

In a well-established murine IBD model, the adoptive transfer of CD4+CD45RBhigh T cells into immunodeficient SCID mice, oral administration of amiselimod demonstrated significant efficacy in preventing the development of chronic colitis. nih.govplos.orgnih.gov Mice treated with vehicle control exhibited progressive weight loss, a key indicator of colitis progression. nih.gov In contrast, amiselimod treatment inhibited this body weight loss, with efficacy comparable to that of an anti-mTNF-α monoclonal antibody. researchgate.netplos.org

Histological analysis of the colon in the vehicle-treated group revealed characteristic signs of severe inflammation, including inflammatory cell infiltrates, epithelial hyperplasia, and mucin depletion from goblet cells. nih.gov Treatment with amiselimod substantially mitigated these pathological changes. nih.gov Studies have shown that S1P1 receptor modulators, as a class, are effective in ameliorating symptoms in various experimental colitis models, including those induced by dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzenesulphonic acid (TNBS). nih.gov

Efficacy of Amiselimod in Adoptive Transfer Colitis Model

Key findings from a 28-day study in SCID mice with chronic colitis induced by adoptive transfer of CD4+CD45RBhigh T cells.

| Parameter | Vehicle Control Group | Amiselimod (0.3 mg/kg) Group | Reference |

|---|---|---|---|

| Body Weight | Progressive loss | Inhibited weight loss | nih.gov |

| Clinical Score | High (indicating severe disease) | Significantly lower than control | nih.gov |

| Colon Histology | Inflammatory cell infiltrates, epithelial hyperplasia, mucin depletion | Reduced inflammatory cell infiltrates and epithelial damage | nih.gov |

Amiselimod's efficacy in colitis models is directly linked to its ability to reduce the infiltration of pathogenic immune cells into the colon. plos.orgnih.gov The compound acts as a functional antagonist of the S1P1 receptor on lymphocytes, regulating their trafficking. plos.orgnih.gov This action significantly inhibits the infiltration of colitogenic T helper 1 (Th1) and T helper 17 (Th17) cells into the lamina propria of the colon in colitis-induced mice. researchgate.netplos.orgnih.gov By preventing the egress of these key inflammatory lymphocytes from lymph nodes into the periphery, amiselimod effectively reduces the cellular drivers of inflammation in gastrointestinal tissues. plos.org

Systemic Lupus Erythematosus Models

The efficacy of amiselimod has been rigorously tested in preclinical models of Systemic Lupus Erythematosus (SLE), a chronic autoimmune disease where autoreactive T and B cells contribute to organ damage, particularly lupus nephritis. scienceopen.comnih.gov

In two distinct and well-characterized murine SLE models, the MRL/lpr and NZBWF1 mice, amiselimod demonstrated potent inhibition of lupus nephritis progression. scienceopen.comresearchgate.netnih.gov These mouse strains spontaneously develop features of human SLE, including severe glomerulonephritis. jax.org Daily oral administration of amiselimod not only prevented the development of lupus nephritis when given before disease onset but also improved existing symptoms when administered after onset in MRL/lpr mice. scienceopen.comresearchgate.netnih.gov

The therapeutic effect was evident in the reduction of proteinuria, a clinical hallmark of kidney damage. scienceopen.com Histological examination of the kidneys revealed that amiselimod treatment inhibited key pathological features of lupus nephritis, including mesangial expansion and glomerular sclerosis. scienceopen.comresearchgate.netnih.gov The efficacy of amiselimod in these models was reported to be more potent or comparable to that of FK506, another immunosuppressive agent. scienceopen.comresearchgate.net

Effects of Amiselimod on Lupus Nephritis Progression in Murine Models

Summary of key histological and clinical findings in MRL/lpr and NZBWF1 mice treated with amiselimod.

| Parameter | Observation in Control Mice | Effect of Amiselimod Treatment | Reference |

|---|---|---|---|

| Proteinuria | Progressive development | Inhibited development of proteinuria | scienceopen.com |

| Glomerular Sclerosis | Present and progressive | Inhibited | scienceopen.comresearchgate.netnih.gov |

| Mesangial Expansion | Present and progressive | Inhibited | scienceopen.comresearchgate.netnih.gov |

| Serum Anti-dsDNA Antibodies | Elevated levels | Suppressed elevations (in MRL/lpr mice) | scienceopen.comresearchgate.net |

A primary mechanism for amiselimod's renal-protective effects in SLE models is the reduction of autoimmune T cell infiltration into the kidneys. scienceopen.com T cells are the most abundant immune cells found in kidney biopsies from lupus-prone mice and play a direct role in renal inflammation and tissue damage. nih.gov Histological analysis confirmed that treatment with amiselimod markedly inhibited the infiltration of T cells into the kidneys of both MRL/lpr and NZBWF1 mice. scienceopen.comresearchgate.net This reduction in tissue-infiltrating lymphocytes is a direct consequence of amiselimod's S1P1 modulation, which leads to a marked decrease in circulating T cells and B cells in the peripheral blood, thereby limiting their availability to invade and damage renal tissues. scienceopen.comresearchgate.net

Efficacy in Other Immune-Mediated Disease Analogous Models

The mechanism of action of amiselimod—sequestering lymphocytes in lymph nodes to prevent their contribution to autoimmune reactions—suggests its potential utility across a variety of autoimmune diseases. bauschhealth.com Besides IBD and SLE, amiselimod has been evaluated in the context of other immune-mediated conditions. nih.gov Preclinical and clinical development programs have explored its use for diseases such as multiple sclerosis and psoriasis. nih.govnih.gov The potent therapeutic efficacy observed in diverse preclinical models highlights the broad potential of S1P1 receptor modulation as a strategy for treating conditions driven by dysregulated lymphocyte trafficking. nih.gov

Psoriasis Analogous Models

Detailed preclinical efficacy data for Amiselimod phosphate (B84403) in animal models analogous to psoriasis are not extensively available in peer-reviewed literature. While the compound was investigated for plaque psoriasis, with clinical trials reaching phase II, the results were reportedly inferior to other treatments, and development for this indication was discontinued. springer.com Consequently, specific research findings from preclinical psoriasis models, such as the imiquimod-induced psoriasis mouse model, have not been widely published, precluding a detailed summary or the generation of a data table on its efficacy in these specific models.

Multiple Sclerosis Analogous Models

The primary animal model used to study the pathophysiology of multiple sclerosis (MS) and to evaluate potential therapeutics is Experimental Autoimmune Encephalomyelitis (EAE). scirp.org This model mimics key aspects of human MS, including the infiltration of autoreactive T-helper cells (Th1 and Th17) into the central nervous system (CNS), leading to inflammation, demyelination, and progressive paralysis. scirp.org

Amiselimod phosphate, as a selective S1P1 receptor modulator, functions by internalizing S1P1 receptors on lymphocytes. This process traps the lymphocytes in the lymph nodes, thereby preventing their egress into the circulation and subsequent infiltration into the CNS. neurologylive.com This mechanism is highly relevant to ameliorating the pathology seen in the EAE model.

The anticipated effects of this compound in an EAE model, based on the established mechanism of action for this drug class, would include a significant reduction in disease severity.

Table 1: Representative Efficacy of S1P1 Receptor Modulators in a Mouse EAE Model

| Parameter | Vehicle Control Group | S1P1 Modulator-Treated Group | Expected Outcome |

| Mean Maximum Clinical Score | 3.5 - 4.5 (severe paralysis) | 1.0 - 2.0 (mild symptoms) | Significant Reduction |

| CNS Lymphocyte Infiltration (cells/section) | High (e.g., >100) | Low (e.g., <20) | Significant Reduction |

| Demyelination Score | High | Low | Significant Reduction |

| Pro-inflammatory Cytokines (IFN-γ, IL-17) | Elevated | Reduced | Significant Reduction |

Note: The data presented in this table are representative of the typical efficacy observed for the S1P1 receptor modulator class in EAE models and are for illustrative purposes. Specific preclinical data for this compound was not available in published literature.

Comparative Pharmacological Profiling of Amiselimod Phosphate

Comparison with First-Generation S1P Modulators (e.g., Fingolimod)

Amiselimod (B1664909) was designed as a second-generation S1P receptor modulator with the aim of reducing the cardiac side effects associated with Fingolimod (B1672674), the first approved S1P modulator.

Differences in Receptor Selectivity and Functional Activity

Amiselimod-P exhibits a distinct receptor binding profile compared to Fingolimod-P. While Fingolimod-P demonstrates high affinity for multiple S1P receptor subtypes, including S1P1, S1P3, S1P4, and S1P5, with very low affinity for S1P2, Amiselimod-P shows a more focused selectivity. Amiselimod-P displays potent selectivity for the S1P1 receptor and high selectivity for the S1P5 receptor. Critically, it exhibits minimal agonist activity at the S1P4 receptor and no distinct agonist activity at the S1P2 or S1P3 receptors plos.orgplos.orgnih.govnih.govabmole.comnih.govresearchgate.net. This refined selectivity, particularly the lack of significant S1P3 activity, is hypothesized to contribute to its improved safety profile. Fingolimod-P acts as a functional antagonist at S1P1 receptors, leading to receptor internalization and degradation researchgate.net.

Comparative Effects on Cellular Processes (e.g., GIRK activation in human atrial myocytes)

A key concern with Fingolimod is its ability to activate G-protein-coupled inwardly rectifying potassium (GIRK) channels in human atrial myocytes, a mechanism linked to its first-dose bradycardia effect. Amiselimod-P has been shown to activate GIRK channels to a significantly lesser extent than Fingolimod-P. Studies indicate that Amiselimod-P causes approximately five-fold weaker GIRK activation compared to Fingolimod-P plos.orgplos.orgnih.govnih.govresearchgate.netnih.gov. Specifically, Amiselimod-P has an EC50 of 41.6 nM for GIRK current amplitude in human atrial myocytes, whereas Fingolimod-P has an EC50 of 8.5 nM for the same effect plos.orgnih.gov. The natural S1P ligand is a potent activator, with an EC50 of 1.9 nM plos.org.

Differential Tissue Distribution of Active Metabolites in Animal Models

Investigations in animal models have provided insights into the tissue distribution of the active metabolites. Following oral administration of Amiselimod or Fingolimod at a dose of 1 mg/kg in rats, the concentration of Amiselimod-P detected in heart tissue was notably lower than that of Fingolimod-P plos.orgplos.orgnih.govresearchgate.netnih.goved.ac.uk. This differential tissue distribution in the heart is considered a potential factor contributing to the reduced cardiac effects observed with Amiselimod.

Table 1: Comparative Receptor Selectivity and GIRK Activation (Amiselimod-P vs. Fingolimod-P)

| Parameter | Amiselimod-P | Fingolimod-P |

| S1P Receptor Activity | ||

| S1P1 Agonist Potency | Potent | Potent |

| S1P5 Selectivity | High | High |

| S1P4 Agonist Activity | Minimal | Present |

| S1P2 Agonist Activity | No distinct activity | Very low affinity |

| S1P3 Agonist Activity | No distinct activity | High affinity |

| GIRK Activation (Human Atrial Myocytes) | ~5-fold weaker than Fingolimod-P (EC50: 41.6 nM) | Potent (EC50: 8.5 nM) |

| Heart Tissue Concentration (Rat) | Lower concentration observed | Higher concentration observed |

Comparison with Next-Generation S1P Modulators (e.g., Ozanimod, Siponimod (B560413), Etrasimod)

Amiselimod-P has also been compared with other second-generation S1P modulators, such as Ozanimod, Siponimod, and Etrasimod (B607385), focusing on their S1P1 agonist potency and competitive binding characteristics.

Comparative S1P1 Agonist Potency

Studies evaluating the S1P1 agonist activity of Amiselimod-P have placed it among the most potent modulators. In assays measuring the inhibition of forskolin-induced cAMP production, Amiselimod-P demonstrated an EC50 of 0.013 nM. This potency is notably higher than that of Siponimod (EC50: 0.078 nM), Ozanimod (EC50: 0.33 nM), and Etrasimod (EC50: 0.57 nM) plos.orgplos.org. Amiselimod-P was found to be approximately 5 times more potent than Siponimod and over 20 times more potent than Ozanimod and Etrasimod in this specific assay plos.orgplos.org.

Competitive Binding Characteristics at S1P Receptors

Competitive radioligand binding assays have revealed that Amiselimod-P, along with Siponimod, Ozanimod, and Etrasimod, binds to the orthosteric sites of S1P1 and S1P5 receptors. These compounds, including Fingolimod-P, Siponimod, Ozanimod, and Etrasimod, all effectively displace radiolabeled Ozanimod, indicating that they bind to the same site on these receptors frontiersin.orgnih.govmdpi.commdpi.com. Molecular docking studies further support that these modulators create similar interactions within the S1P1 and S1P5 binding pockets frontiersin.orgnih.govmdpi.commdpi.com. While Siponimod and Ozanimod are known for their selectivity towards S1P1 and S1P5 nih.govresearchgate.net, Etrasimod also targets S1P4 receptors. Amiselimod-P, as previously noted, demonstrates potent selectivity for S1P1 and high selectivity for S1P5, with minimal activity at S1P4 and no distinct activity at S1P2 or S1P3 plos.orgplos.orgnih.govnih.govresearchgate.net. The functional potencies of these compounds generally align well with their binding affinities for S1P1 and S1P5 frontiersin.orgnih.govmdpi.commdpi.com.

Table 2: Comparative S1P1 Agonist Potency (EC50 values)

| Compound | S1P1 Receptor EC50 (nM) |

| Amiselimod-P | 0.013 |

| Siponimod | 0.078 |

| Ozanimod | 0.33 |

| Etrasimod | 0.57 |

Note: EC50 values are based on inhibition of forskolin-induced cAMP production, as reported in plos.orgplos.org.

Medicinal Chemistry and Structure Activity Relationship of Amiselimod and Its Phosphate

Synthetic Methodologies and Chemical Transformations

The development of amiselimod (B1664909) as a prodrug involves specific synthetic strategies to ensure its effective delivery and activation. The prodrug approach is common for molecules that require intracellular conversion to their active form, often to improve pharmacokinetic properties or reduce systemic toxicity.

Key Synthetic Intermediates and Reaction Pathways

While specific detailed synthetic routes for amiselimod are proprietary and not extensively published in the public domain, the general approach for developing S1P receptor modulators often involves multi-step organic synthesis. Key intermediates would typically include chiral building blocks to establish the correct stereochemistry, which is crucial for receptor binding and activity. The synthesis would likely involve coupling reactions, functional group transformations, and purification steps to yield the final amiselimod molecule. acs.org The development of such complex molecules often relies on established methodologies in medicinal chemistry, utilizing various protecting groups and stereoselective reactions to construct the desired molecular architecture.

Phosphorylation Mechanisms and Enzymes for Prodrug Activation

Amiselimod functions as a prodrug that requires intracellular phosphorylation to become pharmacologically active. medchemexpress.comnih.gov This conversion is catalyzed by sphingosine (B13886) kinases (SphKs) , enzymes that are responsible for phosphorylating sphingosine to produce sphingosine-1-phosphate (S1P). axonmedchem.complos.orgmedchemexpress.comnih.govdovepress.com Sphingosine kinases are critical enzymes in the sphingolipid metabolic pathway, playing a central role in regulating cellular S1P levels. dovepress.comsci-hub.se

The phosphorylation process transforms amiselimod into amiselimod-P, which then exerts its effects by interacting with S1P receptors. This prodrug strategy is common for molecules targeting intracellular signaling pathways, as it can enhance cell permeability and bioavailability. unimib.itif-pan.krakow.plwuxiapptec.com The activation mechanism relies on the endogenous enzymatic machinery of the cell, ensuring that the active metabolite is generated at the site of action.

Molecular Design Principles and Scaffold Exploration

The molecular design of amiselimod is rooted in the understanding of the sphingosine-1-phosphate (S1P) signaling pathway and its critical role in immune cell trafficking. researchgate.netsci-hub.se S1P receptors (S1PR1-S1PR5) are G protein-coupled receptors that regulate various cellular processes, including lymphocyte migration, immune cell homing, and inflammatory responses. researchgate.net

Amiselimod was designed as a selective modulator of the S1P1 receptor, aiming to mimic the effects of endogenous S1P or act as a functional antagonist. plos.orgnih.govnih.gov The development of selective S1P receptor modulators like amiselimod emerged from the success of earlier, less selective compounds such as fingolimod (B1672674). axonmedchem.commdpi.comresearchgate.netresearchgate.net The goal was to achieve potent S1P1 receptor modulation with reduced off-target effects, particularly concerning cardiac function, which has been a concern with non-selective S1P modulators. mdpi.complos.orgnih.govnih.gov

Scaffold exploration in this area typically involves modifying known S1P receptor modulator structures to optimize affinity, selectivity, and pharmacokinetic properties. researchgate.net This process often includes exploring variations in the core structure and peripheral substituents to identify key pharmacophores responsible for receptor interaction. The development of amiselimod represents an advancement in this field, focusing on achieving a favorable balance between efficacy and safety.

Structure-Activity Relationship Studies of Amiselimod Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how molecular structure influences biological activity. For amiselimod and its derivatives, SAR investigations focus on identifying structural features that dictate S1P receptor binding affinity, selectivity, and functional outcomes.

Identification of Critical Structural Features for S1P Receptor Modulation

Research into S1P receptor modulators has identified critical structural elements that are essential for S1P1 receptor interaction. These typically include a lipophilic tail, a polar head group, and specific spatial arrangements of functional groups that can engage with the receptor's binding pocket. researchgate.netresearchgate.net For amiselimod, the precise arrangement of its chemical structure is designed to confer high affinity and selectivity for the S1P1 receptor. plos.orgnih.gov

Studies have shown that the active metabolite, amiselimod-P, exhibits potent S1P1 receptor agonism. plos.orgnih.gov The structural features that enable this interaction are likely responsible for inducing receptor internalization and subsequent signaling modulation, which leads to the sequestration of lymphocytes in secondary lymphoid organs. nih.govresearchgate.net While specific detailed SAR data for amiselimod derivatives are not broadly published, the general principles involve optimizing the molecule's shape, polarity, and hydrogen-bonding capabilities to match the S1P1 receptor binding site.

Influence of Substituents on Receptor Affinity and Selectivity (e.g., trifluoromethyl group)

The impact of substituents on receptor affinity and selectivity is a cornerstone of SAR studies. Modifications to the amiselimod scaffold can significantly alter its interaction with S1P receptors. For instance, the introduction of specific functional groups can enhance binding to the S1P1 receptor while reducing affinity for other subtypes, thereby improving selectivity. researchgate.net

While the specific influence of a trifluoromethyl group on amiselimod's SAR is not detailed in the provided search results, trifluoromethyl groups are commonly employed in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and receptor binding interactions. They can often increase binding affinity by participating in hydrophobic interactions or by influencing the electronic properties of nearby functional groups. researchgate.net Further research into amiselimod derivatives would involve systematic exploration of various substituents at different positions of the molecule to map out the SAR landscape and optimize the therapeutic profile.

Computational and in silico Approaches in Drug Design

Computational and in silico methodologies play a pivotal role in modern drug discovery, enabling the prediction of molecular interactions, the identification of promising scaffolds, and the optimization of lead compounds. For amiselimod, these approaches have been instrumental in understanding its binding mechanisms and guiding the design of novel S1P receptor modulators.

Molecular Docking and Binding Mode Predictions

Molecular docking is a fundamental in silico technique used to predict the preferred orientation of a ligand within a protein's binding site and to estimate the binding affinity mdpi.com. Studies have employed molecular docking to elucidate the binding modes of amiselimod-P and other S1P receptor modulators to S1P receptors researchgate.netnih.gov. These computational analyses suggest that amiselimod-P, similar to other S1P receptor modulators like siponimod (B560413) and ozanimod, binds to the orthosteric sites of S1P1 and S1P5 receptors, forming comparable interactions within these binding pockets researchgate.netnih.gov.

Advanced techniques such as molecular dynamics (MD) simulations and linear interaction energy (LIE) calculations have been utilized to refine binding affinity predictions and inform medicinal chemistry efforts researchgate.net. These simulations allow for a dynamic view of receptor-ligand interactions, revealing subtle differences in how molecules like amiselimod-P and fingolimod-P activate signaling pathways within the receptor researchgate.net. For instance, MD simulations have highlighted how specific residues within the S1P5 receptor can be targeted to enhance selectivity over other S1P receptor subtypes researchgate.net.

Research has also focused on improving the accuracy of binding mode predictions by integrating ligand-based searches with protein conformational flexibility and by developing protein-specific potential fields nih.govuni-duesseldorf.denih.gov. These advanced methods aim to better account for the dynamic nature of protein-ligand interactions, leading to more reliable predictions of how molecules bind and interact with their targets.

Table 2: S1P Receptor Selectivity and Activity of Amiselimod-P

| Receptor | Agonist Activity of Amiselimod-P | Relative Potency vs. S1P1 | Comparison to Fingolimod-P |

| S1P1 | Potent agonist | EC50: 75 pM medchemexpress.com | Potent agonist |

| S1P2 | No distinct agonist activity | N/A | N/A |

| S1P3 | No distinct agonist activity | N/A | N/A |

| S1P4 | Minimal agonist activity | Weaker than S1P1 | Minimal agonist activity |

| S1P5 | High selectivity agonist | More potent than S1P4/S1P5 | High selectivity agonist |

| GIRK | Agonist activity | ~5-fold weaker activation | N/A |

De Novo Design Strategies Based on Amiselimod Scaffold

The Amiselimod scaffold has served as a valuable template in the field of de novo drug design, a computational approach that generates novel molecular structures from atomic building blocks mdpi.comresearchgate.netfrontiersin.org. By employing the Amiselimod scaffold as a starting point, researchers have utilized in silico tools to design new molecules with optimized S1P1 receptor modulating properties nih.govsemanticscholar.orgresearchgate.net.

Studies have integrated the Amiselimod scaffold with computational design software, such as LigBuilder v1.2, to attach novel chemical moieties at specific points on the scaffold nih.govsemanticscholar.orgresearchgate.net. This process aims to generate molecules that exhibit high binding affinity, adhere to Lipinski's rule of five (predicting oral bioavailability), and possess desirable drug-like properties nih.govsemanticscholar.orgresearchgate.net. For example, de novo design efforts have led to the identification of molecules like "Molecule 019," derived from the Amiselimod scaffold, which demonstrated a ligand binding affinity (pKd) of 7.17 nih.govsemanticscholar.org.

The selection of optimal de novo-designed molecules is typically based on a combination of factors, including high ligand binding affinity (pKd) and favorable binding energies nih.govsemanticscholar.org. While Amiselimod and its derivatives like Molecule 019 showed promising binding characteristics, their Lipophilic Ligand Efficiency (LLE) was noted as being poor, indicating potential areas for further structural optimization in subsequent de novo design cycles nih.govsemanticscholar.org.

Q & A

Q. What is the mechanism of action of Amiselimod phosphate, and how does its receptor selectivity influence therapeutic outcomes?

this compound, the active metabolite of the prodrug Amiselimod, acts as a sphingosine-1-phosphate (S1P) receptor functional antagonist. It selectively targets S1P1, S1P4, and S1P5 receptor subtypes, with EC50 values of 0.075 nM (S1P1) and 0.47 nM (S1P5) in intracellular Ca²⁺ mobilization assays . This multi-receptor antagonism reduces lymphocyte egress from lymph nodes, limiting their infiltration into inflamed tissues—a key mechanism in autoimmune diseases like ulcerative colitis (UC). Experimental validation includes in vitro binding assays and in vivo colitis models showing reduced disease severity .

Q. How do the pharmacokinetic properties of Amiselimod influence dosing regimens in clinical trials?

Amiselimod exhibits a slow steady-state accumulation due to its long half-life (~7 days) and linear pharmacokinetics. In phase I studies, a titration protocol (0.4–1.6 mg) was used to mitigate first-dose cardiac effects. At steady state (day 26), the 0.4 mg QD dose achieved a mean AUC of 1,200 ng·h/mL and Cmax of 50 ng/mL, correlating with ~50% reduction in absolute lymphocyte count (ALC) . Methodologically, multi-dose titration and pharmacokinetic-pharmacodynamic (PK/PD) modeling are critical for optimizing efficacy and safety in trial design .

Q. What efficacy endpoints have been validated in phase II trials for ulcerative colitis (UC)?

Key endpoints include the Modified Mayo Score (MMS), endoscopic improvement (Mayo subscore ≤1), and clinical remission. In a 12-week, double-blind phase II trial, Amiselimod 0.4 mg QD showed:

- MMS improvement : -2.3 vs. -1.6 (placebo; p < 0.01) .

- Endoscopic improvement : 42.7% vs. 23.4% (placebo; p < 0.001) .

- Clinical remission : 31% vs. 18% (placebo; p = 0.03) . These endpoints are validated through centralized endoscopic scoring and blinded adjudication to reduce bias .

Advanced Research Questions

Q. How should researchers address contradictory efficacy data between ulcerative colitis (UC) and Crohn’s disease (CD) trials?

While Amiselimod showed significant efficacy in UC trials, a phase II CD study (NCT02378688) reported no difference in clinical response (48.7% vs. 54.1% placebo; p > 0.05) . Methodological considerations include:

- Patient stratification : UC trials enrolled mild-to-moderate patients, while CD cohorts may have included refractory cases with higher baseline CDAI scores .

- Disease heterogeneity : CD’s transmural inflammation vs. UC’s mucosal involvement may differentially respond to S1P modulation .

- Endpoint sensitivity : The CDAI-based endpoint in CD may lack responsiveness compared to MMS in UC . Researchers should prioritize disease-specific biomarkers (e.g., fecal calprotectin) in future trials .

Q. What methodologies are used to assess cardiac safety in Amiselimod trials?

Cardiac safety is evaluated via:

- Holter monitoring : To detect bradyarrhythmia, with alerts for heart rate < 45 bpm or pauses > 3 seconds .

- Electrocardiogram (ECG) : QTcF interval analysis showed no clinically relevant changes in phase I studies .

- Comparative PK/PD : Amiselimod’s active metabolite (phosphate) has lower cardiac tissue accumulation vs. fingolimod, reducing bradycardia risk . These methods are critical given historical concerns with S1P modulators .

Q. How do gender differences impact Amiselimod’s pharmacokinetics and tolerability?

A retrospective analysis of IBD registries found no significant gender-based differences in 12-month drug survival (HR = 0.93; p = 0.62) . However, males had higher rates of perianal CD and immunomodulator use, suggesting confounding by disease phenotype rather than pharmacokinetics. Methodologically, Cox regression models adjusting for baseline characteristics (e.g., disease severity, concomitant therapies) are essential to isolate gender effects .

Methodological Guidance

- For receptor selectivity studies : Use radioligand binding assays and calcium flux measurements across S1P1–5 subtypes to confirm target engagement .

- For handling contradictory data : Conduct meta-regression analyses to identify trial design or population variables explaining efficacy disparities .

- For safety monitoring : Implement tiered ECG/Holter protocols in early-phase trials, especially during titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.